4-Benzyloxybenzamide Moiety Confers Superior PARP10 Inhibition vs. 4-Phenoxy Parent Scaffold
In a systematic SAR evaluation of 4-substituted benzamide derivatives targeting mono-ADP-ribosyltransferase PARP10 (ARTD10), the 4-benzyloxybenzamide congener (compound 32) demonstrated an IC₅₀ of 230 nM, representing a 30% improvement in potency over the original hit compound OUL35 (4-phenoxybenzamide, IC₅₀ = 330 nM) . Both compounds maintained selectivity for PARP10 over other human ARTD family enzymes and rescued HeLa cells from ARTD10-induced cell death. The benzyloxy linker (compound 32) thus provides a measurable potency advantage over the phenoxy linker (OUL35) while preserving the selectivity profile. N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide incorporates this same 4-benzyloxybenzamide pharmacophore, positioning it as a structural analog of the optimized compound 32.
| Evidence Dimension | PARP10 (ARTD10) enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 32 (4-benzyloxybenzamide derivative): IC₅₀ = 230 nM |
| Comparator Or Baseline | OUL35 (4-phenoxybenzamide, parent hit compound): IC₅₀ = 330 nM |
| Quantified Difference | ~1.4-fold improvement (230 nM vs. 330 nM); 30% increase in potency |
| Conditions | In vitro PARP10 enzymatic inhibition assay; HeLa cell ARTD10-induced cell death rescue model |
Why This Matters
This evidence supports selection of the 4-benzyloxybenzamide scaffold over the 4-phenoxy alternative when targeting PARP10, as the benzyloxy linker yields a quantifiably lower IC₅₀ in the same assay system.
- [1] Murthy, S., Desantis, J., Verheugd, P., Maksimainen, M. M., Venkannagari, H., Massari, S., ... & Lehtiö, L. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry, 156, 93-102. View Source
